molecular formula C22H20ClNO3S B3951950 N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B3951950
M. Wt: 413.9 g/mol
InChI Key: ZGVGKEAWKBQBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the core structure: This involves the reaction of 4-chloro-2,5-dimethoxyaniline with appropriate reagents to form the intermediate compound.

    Introduction of the phenylsulfanyl group: This step involves the reaction of the intermediate with phenylsulfanyl chloride under controlled conditions.

    Final acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,5-dimethoxyphenyl)-phthalimide
  • N,N’-bis-(4-chloro-2,5-dimethoxyphenyl)-terephthalamide

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO3S/c1-26-19-14-18(20(27-2)13-17(19)23)24-22(25)21(15-9-5-3-6-10-15)28-16-11-7-4-8-12-16/h3-14,21H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVGKEAWKBQBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Reactant of Route 5
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Reactant of Route 6
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.